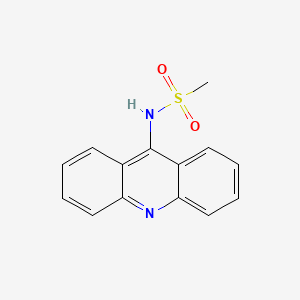

Methanesulfonamide, N-9-acridinyl-

Description

Methanesulfonamide, N-9-acridinyl- (CAS 59987-92-7), also known as N-(4-(9-acridinylamino)phenyl)methanesulfonamide, is a sulfonamide derivative featuring an acridine moiety. The compound has a molecular formula of C₂₀H₁₇N₃O₂S and a molecular weight of 459.09 g/mol. It is structurally characterized by a methanesulfonamide group attached to a phenyl ring, which is further linked to the 9-position of the acridine core . This structure is associated with applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor or fluorescent probe .

Properties

CAS No. |

97869-48-2 |

|---|---|

Molecular Formula |

C14H12N2O2S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

N-acridin-9-ylmethanesulfonamide |

InChI |

InChI=1S/C14H12N2O2S/c1-19(17,18)16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3,(H,15,16) |

InChI Key |

MHOAQFVTNOZGCS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-[4-[(4,5-Dimethoxy-9-acridinyl)amino]-3-methoxyphenyl]methanesulfonamide (CAS 88377-19-9)

- Structure : This derivative introduces methoxy groups at the 4,5-positions of the acridine and a 3-methoxy group on the phenyl ring.

- Molecular Formula : C₂₃H₂₃N₃O₅S (MW: 453.51 g/mol).

- Reduced molecular weight compared to the parent compound due to substitution patterns.

6-[4-(Acridin-9-ylamino)phenyl]hexanamide Methanesulfonate (CAS 66147-61-3)

- Structure : Features a hexanamide spacer between the phenyl and acridine groups, with a methanesulfonate counterion.

- Molecular Formula : C₂₆H₂₉N₃O₄S (MW: 491.59 g/mol).

- Methanesulfonate (vs. sulfonamide) alters solubility and ionic character.

- Applications : Used as an intermediate in synthesizing bioactive molecules, with possible roles in drug delivery .

Mefluidide (CAS 53780-34-0)

- Structure : Contains a trifluoromethanesulfonamido group attached to a xylidide backbone.

- Molecular Formula : C₁₀H₁₃F₃N₂O₃S (MW: 298.28 g/mol).

- Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability.

- Applications : Primarily a plant growth regulator, highlighting how sulfonamide modifications dictate functional divergence .

Solubility and Stability

- Methanesulfonamide, N-9-acridinyl- : Moderate solubility in polar solvents due to the sulfonamide group; stability under acidic conditions is inferred from similar methanesulphonamides .

- Dimethoxy Variant (CAS 88377-19-9) : Increased solubility in organic solvents due to methoxy groups; enhanced stability in basic conditions .

- Mefluidide : High lipid solubility from the trifluoromethyl group, favoring agricultural applications .

Spectroscopic Data

- Vibrational transitions and NMR chemical shifts for N-(2/3-methylphenyl)methanesulfonamides () suggest that substituent position significantly affects electronic environments, which may extrapolate to acridine derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| Methanesulfonamide, N-9-acridinyl- | 59987-92-7 | C₂₀H₁₇N₃O₂S | 459.09 | Acridine, sulfonamide | Enzyme inhibition, probes |

| N-[4-(4,5-Dimethoxy...) variant | 88377-19-9 | C₂₃H₂₃N₃O₅S | 453.51 | 4,5-Dimethoxy, 3-methoxy | Targeted therapeutics |

| 6-[4-(Acridin-9-yl...)hexanamide | 66147-61-3 | C₂₆H₂₉N₃O₄S | 491.59 | Hexanamide spacer | Drug intermediate |

| Mefluidide | 53780-34-0 | C₁₀H₁₃F₃N₂O₃S | 298.28 | Trifluoromethyl, xylidide | Plant growth regulator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.